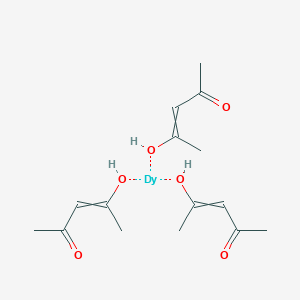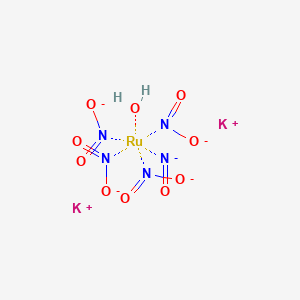
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3,4-dimethylpyrazine with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
化学反応の分析
Types of Reactions
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrazole ring .
科学的研究の応用
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
1-cyclohexyl-3,4-diMethyl-1H-pyrazole: Similar in structure but lacks the carboxylic acid group.
3,4-diMethyl-1H-pyrazol-5-carboxylic acid: Similar but lacks the cyclohexyl group.
1-cyclohexyl-1H-pyrazol-5-carboxylic acid: Similar but lacks the methyl groups.
Uniqueness
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is unique due to the presence of both cyclohexyl and methyl groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
1338247-58-7 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28352 |
同義語 |
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)

